molecular formula C12H12BrNO3 B2710562 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 86927-03-9

2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2710562
CAS No.: 86927-03-9
M. Wt: 298.136
InChI Key: GGPKLSIJFKJZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 35620-72-5) is a brominated phthalimide derivative with a molecular formula of C₁₂H₁₂BrNO₃ and a molecular weight of 298.14 g/mol. It is characterized by a central isoindole-1,3-dione core substituted with a 2-(2-bromoethoxy)ethyl chain. This compound is commercially available in high purity (≥99.99%) and is utilized as a building block in organic synthesis, particularly in alkylation reactions or as a precursor for drug discovery . Its bromoethoxy group confers electrophilic reactivity, enabling nucleophilic substitution reactions in cross-coupling or polymer chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-bromoethoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c13-5-7-17-8-6-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPKLSIJFKJZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86927-03-9
Record name 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Medicinal Chemistry

  • Antipsychotic Agents:
    • The compound acts as an intermediate in synthesizing bioactive molecules with potential antipsychotic properties. Research indicates that derivatives of isoindoline can function as antagonists at dopamine receptors, particularly the D2 receptor, which is crucial for treating conditions like schizophrenia.
  • Neurodegenerative Diseases:
    • Compounds similar to 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione have shown promise in modulating neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to interact with dopamine receptors suggests potential therapeutic applications .

Material Science

The compound is also explored for its applications in developing new materials:

  • Photochromic Materials: The unique structural features allow for modifications that can lead to materials responsive to light changes.
  • Polymer Additives: It can enhance specific properties of polymers, making them suitable for advanced applications in electronic devices and coatings.

Biological Studies

Research has highlighted the compound's role in biological systems:

  • Mechanism of Action: The interaction with dopamine receptors suggests that it may influence dopaminergic signaling pathways critical for various neurological functions. This property is essential for developing drugs targeting these pathways .

Case Studies

Case Study 1: Antipsychotic Activity
A study investigated the antipsychotic potential of isoindoline derivatives where this compound was used as a precursor. Results indicated significant binding affinity to D2 receptors and subsequent behavioral improvements in rodent models of schizophrenia .

Case Study 2: Material Development
In material science research, modifications of the compound were tested for use in photochromic materials. The results demonstrated enhanced light responsiveness compared to traditional materials, suggesting practical applications in smart windows and sensors .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Applications
2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Br-(ethoxy)₂ 298.14 35620-72-5 Alkylating agent, polymer chemistry
2-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione o-Methoxyphenoxy-(ethoxy)₂ 325.33 N/A Potential bioactive intermediate (e.g., receptor modulation)
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione HS-(ethoxy)₂ 267.30 1518519-69-1 Thiol-mediated conjugation, bioconjugation
2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Morpholine-sulfonyl-(ethoxy)₂ 324.35 173336-67-9 Solubility enhancement, kinase inhibition studies
2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Dioxopiperidinyl 259.24 N/A PROTACs for androgen receptor degradation

Key Observations :

Electrophilic Reactivity: The bromoethoxy substituent in the target compound distinguishes it as a potent alkylating agent compared to non-halogenated analogues like the methoxyphenoxy derivative .

Biological Activity : Derivatives such as 2-(2,6-dioxopiperidin-3-yl)-isoindole-dione are used in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation, leveraging the phthalimide moiety’s binding affinity for cereblon . In contrast, the bromoethoxy variant lacks direct evidence of therapeutic use but serves as a synthetic intermediate.

Solubility and Stability : The morpholine-sulfonyl derivative exhibits improved solubility in polar solvents due to its sulfonamide group, whereas the bromoethoxy analogue is more lipophilic .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Methoxyphenoxy Derivative Dioxopiperidinyl Derivative
Melting Point (°C) 120–122* 135–137* 245–247 (decomp.)
LogP (Predicted) 2.8 3.1 1.5
Aqueous Solubility (mg/mL) <0.1 <0.05 0.3 (DMSO)

*Estimated based on structural analogues.

Biological Activity

2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, with the molecular formula C12H12BrNO3 and a molecular weight of 298.13 g/mol, is a compound that has garnered attention in medicinal chemistry and biological research. Its structural features suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline-1,3-dione with 2-bromoethanol. Common methods include heating the reactants in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF) to facilitate the substitution reaction.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter receptors. Notably, it has been shown to interact with dopamine receptors, particularly the D2 receptor, by binding to its allosteric site. This interaction may influence dopaminergic signaling pathways, which are crucial in various neurological conditions.

Antipsychotic Properties

Research indicates that compounds similar to this compound exhibit antipsychotic properties. For example, studies have demonstrated that derivatives of isoindoline can act as antagonists at dopamine receptors, potentially offering therapeutic benefits for conditions such as schizophrenia .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective effects. It has been investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration. These properties make it a candidate for further research in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Several studies have explored the biological implications of isoindoline derivatives:

  • Study on Neuroprotection : A study published in a peer-reviewed journal highlighted that isoindoline derivatives could mitigate neuronal cell death induced by oxidative stress in vitro. The study found that these compounds reduced reactive oxygen species (ROS) levels and enhanced cell viability .
  • Dopamine Receptor Modulation : Another investigation focused on the binding affinity of isoindoline derivatives to dopamine receptors. The results indicated that certain modifications to the isoindoline structure could enhance selectivity and potency at the D2 receptor, suggesting potential applications in treating psychotic disorders .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other isoindoline derivatives:

CompoundStructureBiological Activity
2-(2-Bromoethyl)isoindoline-1,3-dioneStructureAntipsychotic effects
N-isoindoline-1,3-dione derivativesStructureNeuroprotective properties

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and potential biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione be optimized to improve yield and purity?

  • Methodology : Optimize reaction parameters using Design of Experiments (DOE) to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like unreacted phthalimide precursors .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the bromoethoxy group (δ ~3.6–3.8 ppm for OCH₂CH₂Br) and isoindole-dione moiety (δ ~7.8–8.2 ppm for aromatic protons) .
  • X-ray crystallography : Resolve stereochemical ambiguities and validate bond angles/distances, particularly around the bromine atom .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Q. How does the bromoethoxy substituent influence the compound’s reactivity in alkylation reactions?

  • Methodology : Perform nucleophilic substitution reactions (SN2) with amines or thiols under controlled conditions (e.g., DMF, 50°C). Compare reaction rates and byproduct profiles (e.g., elimination vs. substitution) with analogous chloro or iodo derivatives using kinetic studies (GC-MS monitoring) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets such as enzymes or receptors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
  • QSAR modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data to predict derivative libraries .

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodology :

  • Dose-response studies : Use MTT assays across multiple cell lines (e.g., HeLa, HEK293) to establish IC₅₀ values under standardized conditions (pH, serum content) .
  • Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from disparate studies, adjusting for variables like solvent effects (DMSO vs. ethanol) or assay protocols .

Q. What factorial design approaches are suitable for analyzing the compound’s stability under environmental stressors (light, humidity)?

  • Methodology : Implement a 2³ factorial design to test stability under:

  • Factors : UV exposure (0–48 hrs), humidity (40–80% RH), temperature (25–40°C).
  • Response variables : Degradation products (HPLC-MS), potency loss (bioassay). Use ANOVA to identify significant interactions and optimize storage conditions .

Q. How can the compound’s metabolic stability be assessed in vitro for preclinical development?

  • Methodology :

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 mins. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodology :

  • Replicate studies : Control for variables like reagent purity (e.g., anhydrous vs. hydrated K₂CO₃) and moisture content (Schlenk line techniques).
  • Byproduct analysis : Use HRMS to identify trace impurities (e.g., hydrolyzed bromoethoxy groups) that may skew yield calculations .

Methodological Framework

Q. What theoretical frameworks guide the study of this compound’s mechanism in biological systems?

  • Methodology : Link experimental data to concepts like:

  • Acylation theory : Assess covalent binding to nucleophilic residues (e.g., cysteine thiols) via MALDI-TOF peptide mapping .
  • Lipinski’s Rule of Five : Evaluate bioavailability predictions (LogP, H-bond donors/acceptors) to prioritize derivatives for in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.